molecular formula C11H20O B14575779 Undeca-1,3-dien-1-OL CAS No. 61231-73-0

Undeca-1,3-dien-1-OL

Cat. No.: B14575779
CAS No.: 61231-73-0
M. Wt: 168.28 g/mol
InChI Key: JTPZVWQYQWWIII-UHFFFAOYSA-N
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Description

Undeca-1,3-dien-1-OL is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with two conjugated double bonds. This compound is part of the broader class of dienols, which are known for their unique chemical properties and reactivity. The structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undeca-1,3-dien-1-OL typically involves the use of conjugated dienes and appropriate reagents to introduce the hydroxyl group. One common method is the metal-catalyzed reductive coupling of 1,3-enynes to various electrophiles, which efficiently produces conjugated dienes connected to functional groups like alcohols . Another approach involves the use of p-quinone methides and sulfonyl allenols in a formal [4+2] annulation reaction to access spiro[5.5]undeca-1,4-dien-3-one scaffolds .

Industrial Production Methods

Industrial production of this compound often relies on large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The use of transition metal catalysts, such as palladium complexes, is common in these processes to ensure high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Undeca-1,3-dien-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

Undeca-1,3-dien-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Undeca-1,3-dien-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds and hydroxyl group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets may vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undeca-1,3-dien-1-OL is unique due to its specific arrangement of double bonds and hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from other similar dienols .

Properties

CAS No.

61231-73-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undeca-1,3-dien-1-ol

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-12H,2-7H2,1H3

InChI Key

JTPZVWQYQWWIII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC=CO

Origin of Product

United States

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